molecular formula C21H25N3O4 B2400329 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203288-01-0

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2400329
CAS No.: 1203288-01-0
M. Wt: 383.448
InChI Key: ZDNDAPYQAFEQFE-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the propionyl group: The tetrahydroquinoline intermediate can be acylated using propionyl chloride in the presence of a base such as pyridine.

    Coupling with the urea derivative: The final step involves coupling the 2,3-dimethoxyphenyl isocyanate with the propionylated tetrahydroquinoline to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-3-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(1-butyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea may exhibit unique properties due to the specific substitution pattern on the tetrahydroquinoline ring and the presence of the propionyl group

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-19(25)24-12-6-7-14-10-11-15(13-17(14)24)22-21(26)23-16-8-5-9-18(27-2)20(16)28-3/h5,8-11,13H,4,6-7,12H2,1-3H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNDAPYQAFEQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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